The synthesis of silane, tetrakis(trifluoromethyl)- can be achieved through several methods, primarily involving the reaction of silicon precursors with trifluoromethylating agents. A common approach is the use of trifluoromethyl iodide or trifluoromethanesulfonic anhydride in the presence of a suitable base to facilitate the formation of the desired silane.
One notable synthesis method involves the reaction of silicon tetrachloride with a trifluoromethylating agent under controlled conditions. The reaction typically requires an inert atmosphere to prevent degradation or unwanted side reactions. The resulting product can be purified through distillation or recrystallization techniques to obtain high-purity silane.
The molecular structure of silane, tetrakis(trifluoromethyl)- features a central silicon atom bonded to four trifluoromethyl groups. This structure can be represented as follows:
The compound exhibits a tetrahedral geometry around the silicon atom due to sp hybridization. The bond lengths between silicon and carbon atoms (from the trifluoromethyl groups) are approximately 1.87 Å, while the bond angles are close to 109.5°, characteristic of tetrahedral compounds .
Silane, tetrakis(trifluoromethyl)- participates in various chemical reactions, notably as a Lewis acid due to its ability to accept electron pairs. It can engage in reactions with soft and hard Lewis bases, leading to the formation of stable complexes.
The compound has been shown to facilitate oxydefluorination reactions when exposed to certain organic substrates, such as mono- and bis(trifluoromethyl)benzenes. This process results in the formation of benzoylium species while retaining the Si-C bonds . Additionally, it can act as a reagent in nucleophilic substitution reactions where it replaces halogen atoms in organic molecules.
The mechanism by which silane, tetrakis(trifluoromethyl)- operates involves its role as a Lewis acid. When reacting with Lewis bases, it forms adducts through coordinate covalent bonding. The trifluoromethyl groups enhance the electrophilic character of the silicon atom, allowing for increased reactivity towards electron-rich species.
In practice, when interacting with soft Lewis bases such as isocyanides or thioethers, the compound retains its Si-C bonds while forming stable complexes . Conversely, when reacting with hard Lewis bases like halides, it tends to cleave C-X bonds (where X represents halogens) resulting in halide/triflate exchanges.
Silane, tetrakis(trifluoromethyl)- is typically a colorless liquid or solid depending on temperature and purity. It has a high boiling point due to the strong electronegative influence of the trifluoromethyl groups.
This compound exhibits high thermal stability and low reactivity towards water and moisture. Its chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science .
Silane, tetrakis(trifluoromethyl)- finds applications primarily in:
Halogen exchange reactions represent a cornerstone in synthesizing tetrakis(trifluoromethyl)silane. A pivotal method involves the reaction of silicon(IV) bromide with lithiated 1,3-bis(trifluoromethyl)benzene, yielding the target compound alongside competitive byproducts [1] [3]. Modern approaches employ silicon tetraiodide (SiI₄) as a starting material due to its superior reactivity in halogen-exchange processes. For instance, treatment with silver triflate (AgOTf) facilitates iodide-to-triflate substitution, producing silicon tetrakis(trifluoromethanesulfonate) (Si(OTf)₄):
SiI₄ + 4 AgOTf → Si(OTf)₄ + 4 AgI
This route achieves 81% yield under anhydrous conditions in dichloromethane, with the product isolable as a stable colorless liquid at low temperatures [6]. Alternatively, oxidative fluorination using xenon difluoride (XeF₂) or Selectfluor enables access to fluorosilane intermediates, though radical pathways may complicate product purity [2].
Table 1: Halogen Exchange Methods for Perfluorinated Silanes
Starting Material | Reagent | Product | Key Conditions | Yield (%) |
---|---|---|---|---|
SiI₄ | AgOTf | Si(OTf)₄ | CH₂Cl₂, 25°C | 81 |
SiCl₄ | XeF₂ | SiF₄ (partial) | CH₃CN, 0°C | 45–60 |
Pt(II) complex | Cl₂ | Pt(IV)Cl₄ derivative | Solvent-free, RT | 70 |
Organolithium reagents are critical for introducing trifluoromethyl groups onto silicon centers. The synthesis hinges on nucleophilic attack by in situ-generated lithiated arenes. Specifically, 1,3-bis(trifluoromethyl)benzene undergoes direct lithiation using n-butyllithium at cryogenic temperatures (–78°C), forming a benzylic anion that reacts with silicon tetrabromide:
4 ArLi + SiBr₄ → Si(Ar)₄ + 4 LiBr (Ar = 3,5-(CF₃)₂C₆H₃)
This method requires strict stoichiometric control (4:1 molar ratio) to suppress trisubstitution. Challenges arise from the steric bulk of trifluoromethyl groups and the sensitivity of lithiated intermediates to protonation. Nuclear magnetic resonance (NMR) studies confirm that electron-withdrawing trifluoromethyl substituents reduce nucleophilicity, necessitating prolonged reaction times (12–24 hours) [1] [3]. Alternative metal catalysts like cobalt or rhodium have been explored but show lower selectivity for tetrasubstitution [1].
The lithiation route is plagued by competitive byproducts, primarily due to incomplete substitution and ligand redistribution. Key impurities include:
Table 2: Common Byproducts in Tetrakis(trifluoromethyl)silane Synthesis
Byproduct | Formation Pathway | Impact on Yield | Detection Method |
---|---|---|---|
(Ar)₃SiBr | Incomplete substitution | 15–30% reduction | ²⁹Si NMR (δ = –70 ppm) |
Ar₃Si–O–SiAr₃ | Hydrolysis of silyl halide intermediate | 10–20% reduction | IR (1050 cm⁻¹, Si–O) |
Si(Ar)₂Br₂ | Redistribution at elevated temperatures | 5–15% reduction | GC-MS |
¹⁹F NMR spectroscopy reveals fluorine scrambling in byproducts, indicating Si–C bond instability under forcing conditions [3].
Achieving high-purity tetrakis(trifluoromethyl)silane demands addressing three interrelated challenges:
Table 3: Optimization Parameters and Outcomes
Parameter | Optimal Condition | Effect on Yield | Rationale |
---|---|---|---|
Temperature | –78°C | Maximizes yield (60%) | Suppresses redistribution |
Solvent | Tetrahydrofuran (THF) | Improves solubility | Facilitates anion stability |
Lithiate stoichiometry | 4.2:1 (ArLi:SiBr₄) | Minimizes trisubstitution | Compensates for reagent moisture |
Reaction time | 24 hours | Ensures completion | Slow nucleophilic addition |
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